REACTION_CXSMILES
|
[CH:1]([C:4]1[C:5](=[O:20])[NH:6][C:7](=[O:19])[NH:8][C:9]=1[S:10][C:11]1[CH:16]=[C:15]([CH3:17])[CH:14]=[C:13]([CH3:18])[CH:12]=1)([CH3:3])[CH3:2].C1(C)C(S(O[CH:31]2[CH2:35][CH2:34][CH2:33][CH2:32]2)(=O)=O)=CC=CC=1.[C:37](=O)(O)[O-].[Na+]>CN(C)C=O>[CH:31]1([CH2:37][N:8]2[C:9]([S:10][C:11]3[CH:12]=[C:13]([CH3:18])[CH:14]=[C:15]([CH3:17])[CH:16]=3)=[C:4]([CH:1]([CH3:3])[CH3:2])[C:5](=[O:20])[NH:6][C:7]2=[O:19])[CH2:32][CH2:33][CH2:34][CH2:35]1 |f:2.3|
|
Name
|
5-isopropyl-6-(3,5-dimethylphenylthio)-2,4-pyrimidinedione
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C=1C(NC(NC1SC1=CC(=CC(=C1)C)C)=O)=O
|
Name
|
cyclopentyl toluenesulfonate
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)S(=O)(=O)OC1CCCC1)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
41 mg
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)CN1C(NC(C(=C1SC1=CC(=CC(=C1)C)C)C(C)C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 75 mg | |
YIELD: PERCENTYIELD | 50.3% | |
YIELD: CALCULATEDPERCENTYIELD | 50.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |